molecular formula C11H9Cl4NO4 B2788342 1,7,8,9-Tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione CAS No. 854212-09-2

1,7,8,9-Tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Cat. No.: B2788342
CAS No.: 854212-09-2
M. Wt: 361
InChI Key: FICZYVTTZGMJEY-UHFFFAOYSA-N
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Description

1,7,8,9-Tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione (TCDBPAD) is a chemical compound that has been studied theoretically to obtain optimized geometry, vibrational frequencies, and corresponding vibrational assignments .


Synthesis Analysis

A series of aryl-piperazine derivatives of TCDBPAD were designed and synthesized. The chemical structures of the desired compounds were identified by 1 H NMR, ESI-MS, and elementary analysis .


Molecular Structure Analysis

The molecular structure of TCDBPAD has been calculated theoretically to obtain optimized geometry and vibrational frequencies. Charge transfer within the molecule was evaluated using HOMO and LUMO analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of TCDBPAD, such as its optimized geometry and vibrational frequencies, have been calculated theoretically .

Scientific Research Applications

Molecular Structure and Chemical Reactivity 1,7,8,9-Tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3, 5-dione (TCDBPAD) has been studied for its molecular structure and chemical reactivity. Theoretical calculations have provided insights into its optimized geometry, vibrational frequencies, and vibrational assignments. Charge transfer within the molecule was evaluated using HOMO and LUMO analysis, and the stability of the molecule was analyzed using NBO analysis. Additionally, molecular docking studies suggest potential use in treating cardiovascular and cerebrovascular diseases (Ranjith, 2022).

Spectroscopic Analysis Spectroscopic (FT-IR, FT-Raman) and computational studies on the compound have been conducted. These studies involve evaluating the optimized molecular structure, vibrational frequencies, and vibrational assignments. The charge transfer within the molecule, its stability, molecular electrostatic potential, and its role in non-linear optics have been investigated (Renjith, 2014).

Synthesis and Biological Evaluation A series of arylpiperazine derivatives of the compound have been synthesized and tested for biological activity. These derivatives were evaluated in vitro against various viruses, including HIV-1, HBV, Yellow fever virus, and Bovine viral diarrhea virus. Some derivatives showed modest activity against these viruses (Kossakowski, 2009).

Potential in Anti-Cancer and Anti-Angiogenesis Therapy Research on aryl-piperazine derivatives of the compound has shown potential in anti-cancer and anti-angiogenesis applications. These derivatives demonstrated potent anti-tumor activity in proliferation and migration assays, suggesting a new direction for investigations into aryl-piperazine derivatives as novel anti-tumor and anti-angiogenesis agents (Guo, 2020).

Future Directions

The future directions for the study of TCDBPAD could involve further exploration of its derivatives, particularly their anti-cancer and anti-angiogenesis activities . This work may impart new direction for the investigations of aryl-piperazine derivatives and lead to the development of potent novel anti-tumor and anti-angiogenesis agents .

Mechanism of Action

Target of Action

It’s known that this compound and its derivatives have shown potent anti-tumor activity , suggesting that it may target proteins or pathways involved in cell proliferation and migration.

Mode of Action

It’s known that certain derivatives of this compound have demonstrated significant anti-tumor activity . This suggests that EN300-365726 may interact with its targets to inhibit cell proliferation and migration, key processes in tumor growth and metastasis.

Result of Action

The result of EN300-365726’s action is a significant anti-tumor activity. Specifically, certain derivatives of this compound have shown potent anti-tumor activity with IC50 values ranging from 7.1 to 15.9μM . This suggests that EN300-365726 may induce cell death or inhibit cell proliferation in tumor cells, thereby preventing tumor growth and progression.

Properties

IUPAC Name

1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl4NO4/c1-19-11(20-2)9(14)3-4(8(18)16-7(3)17)10(11,15)6(13)5(9)12/h3-4H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICZYVTTZGMJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2(C3C(C1(C(=C2Cl)Cl)Cl)C(=O)NC3=O)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl4NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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